molecular formula C20H17ClN2OS B2749323 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime CAS No. 478031-05-9

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime

Cat. No.: B2749323
CAS No.: 478031-05-9
M. Wt: 368.88
InChI Key: JVWIMINFCHPTKK-YDZHTSKRSA-N
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Description

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is a complex organic compound with the molecular formula C20H17ClN2OS and a molar mass of 368.88 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, a nicotinaldehyde moiety, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c1-15-4-6-16(7-5-15)14-24-23-13-17-3-2-12-22-20(17)25-19-10-8-18(21)9-11-19/h2-13H,14H2,1H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWIMINFCHPTKK-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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